molecular formula C24H23FN2O5S B11209972 Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B11209972
M. Wt: 470.5 g/mol
InChI Key: KBCWMSPEOQKYCN-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with ethoxyphenyl, fluorobenzamido, and carbamoyl groups.

Properties

Molecular Formula

C24H23FN2O5S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23FN2O5S/c1-4-31-18-13-9-8-12-17(18)26-22(29)20-14(3)19(24(30)32-5-2)23(33-20)27-21(28)15-10-6-7-11-16(15)25/h6-13H,4-5H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

KBCWMSPEOQKYCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the aromatic substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
  • Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxyphenyl and fluorobenzamido groups enhances its potential for diverse applications, making it a valuable compound for research and development.

Biological Activity

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This compound's intricate structure, featuring multiple functional groups, suggests potential for significant biological activity.

Chemical Structure and Properties

The compound's molecular formula is C23H24ClFN2O4SC_{23}H_{24}ClFN_2O_4S, and its IUPAC name is this compound. The presence of an ethoxy group, a fluorobenzamido moiety, and a thiophene ring contributes to its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular Weight434.56 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
Melting PointNot well-documented

The biological activity of this compound is hypothesized to involve interactions with various molecular targets through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can potentially interact with receptors, influencing signaling pathways critical for cell proliferation and survival.
  • Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

In Vitro Studies

Recent studies have focused on the in vitro characterization of thiophene derivatives similar to this compound. For example, a study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiophene-based compounds as potential modulators of nuclear receptors, indicating that modifications in the thiophene structure can significantly impact biological activity .

Case Study: Anticancer Activity

A notable case study investigated the anticancer properties of thiophene derivatives against various cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study highlighted the importance of the fluorobenzamido group in enhancing cytotoxicity through increased lipophilicity and improved cellular uptake.

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

  • Antimicrobial Agents : Due to its structural characteristics, it may possess antimicrobial properties effective against various pathogens.
  • Anti-inflammatory Drugs : The potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies.
  • Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a promising lead compound for anticancer drug development.

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